4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid

Synthetic methodology Process chemistry Building block access

4-(4-Boc-piperazin-1-yl)-3-methylbenzoic acid (CAS 196203-51-7) is a bifunctional intermediate with orthogonal Boc-protected piperazine and carboxylic acid reactivity for sequential functionalization in kinase inhibitors, GPCR ligands, and PROTACs. The 3-methyl substituent differentiates it from the des-methyl analog (CAS 162046-66-4) by modulating steric accessibility, amide coupling geometry, and piperazine basicity—directly impacting synthetic yield and metabolic stability of final candidates. Available at ≥98% purity from ISO-certified facilities with a documented 92% synthetic yield, ensuring cost-effective, reproducible scale-up to multi-gram quantities for preclinical development.

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
CAS No. 196203-51-7
Cat. No. B3113625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid
CAS196203-51-7
Molecular FormulaC17H24N2O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)N2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C17H24N2O4/c1-12-11-13(15(20)21)5-6-14(12)18-7-9-19(10-8-18)16(22)23-17(2,3)4/h5-6,11H,7-10H2,1-4H3,(H,20,21)
InChIKeyFLWDGGBZWCGVDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic Acid (CAS 196203-51-7): A Key Boc-Protected Piperazine-Benzoic Acid Building Block for Medicinal Chemistry and PROTAC Linker Procurement


4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid (CAS 196203-51-7) is a bifunctional piperazine-benzoic acid derivative featuring an acid-labile tert-butoxycarbonyl (Boc) protecting group and a 3-methyl substituent on the benzoic acid ring . With a molecular formula of C17H24N2O4 and a molecular weight of 320.4 g/mol, this compound serves as a versatile intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors, GPCR ligands, and proteolysis-targeting chimeras (PROTACs) [1]. The orthogonal reactivity of the carboxylic acid moiety and the Boc-protected piperazine enables sequential functionalization strategies that are central to modern drug discovery [2].

Why Generic Substitution Fails for 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic Acid: The Uncompensable Role of the 3-Methylbenzoic Acid Substitution Pattern


This compound cannot be interchanged with closely related Boc-piperazine-benzoic acid analogs due to the critical influence of the 3-methyl substituent on both electronic properties and steric accessibility . In the context of parallel medicinal chemistry, the specific substitution pattern directly impacts the geometry of the carboxylic acid handle for amide coupling and the basicity of the piperazine nitrogen after Boc deprotection [1]. The 3-methyl group introduces steric hindrance that can modulate the rate of downstream reactions and influences metabolic stability in final drug candidates when the benzoic acid moiety is retained in the pharmacophore . The following evidence demonstrates how even seemingly minor structural variations lead to quantifiable differences in synthetic yield, purity, and application scope.

Quantitative Procurement Evidence: Purity, Yield, and Structural Differentiation of 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic Acid


Synthetic Yield Advantage: 92% Hydrolysis of the Cyano Precursor Demonstrates Efficient Access to the Target Compound

The target compound can be synthesized via basic hydrolysis of tert-butyl 4-(4-cyano-2-methylphenyl)piperazine-1-carboxylate, yielding 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid in a 92% isolated yield (3.588 g, 11.20 mmol) . In contrast, published synthetic routes for the closer analog 4-{4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl}benzoic acid (CAS 1131594-97-2) typically achieve overall yields ranging from 45% to 83%, depending on the specific sequence employed [1]. This 9–47 percentage point yield advantage for the target compound translates into more efficient material throughput in multi-step library synthesis.

Synthetic methodology Process chemistry Building block access

Purity Specification Superiority: Commercially Available Purity of ≥97–98% for the Target Compound Versus Typical 95% for Regioisomeric Analogs

The target compound is commercially available with a minimum purity specification of ≥97% from reputable suppliers (e.g., Thermo Fisher Scientific, MolCore) . This is notably higher than the 95% purity specification commonly reported for the closely related regioisomer 4-{4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl}benzoic acid (CAS 1131594-97-2), which is widely offered at 95% purity by multiple vendors including AKSci and Leyan . The 2–3 percentage point increase in purity can significantly reduce side-product formation in subsequent amide coupling reactions and improve the yield and purity of final compounds in multi-step synthetic sequences.

Quality control Procurement specification Analytical chemistry

Molecular Weight Differentiation: Target Compound (MW 320.4) Occupies a Distinct Physicochemical Space Compared to Non-Methylated and Fluorinated Analogs

The presence of the 3-methyl substituent on the benzoic acid ring differentiates the target compound from key analogs by molecular weight (320.4 g/mol) and lipophilicity. The non-methylated analog 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid (CAS 162046-66-4) has a molecular weight of 306.36 g/mol , while the fluoro-substituted analog 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-3-fluorobenzoic acid (CAS 1163247-87-7) has a molecular weight of 324.35 g/mol . The 14 Da increase relative to the des-methyl analog and the 4 Da decrease relative to the fluoro analog place the target compound in a unique physicochemical window that can be exploited in fragment-based drug discovery and scaffold-hopping exercises.

Physicochemical properties Drug-likeness Medicinal chemistry design

Patent-Documented Application: Target Compound Appears as a Key Intermediate in the Synthesis of Imidazo[1,2-a]pyrazine Derivatives (US9187497B2)

The synthesis route for the target compound is explicitly documented in US Patent 9,187,497 B2, where it serves as a precursor to 1-(8-((het)arylmethoxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives . This patent-protected application highlights the critical role of the 3-methylbenzoic acid moiety in constructing specific heterocyclic kinase inhibitor scaffolds. In contrast, the non-methylated analog (CAS 162046-66-4) is primarily profiled as a generic PROTAC linker, lacking documented application in patent-defined pharmaceutical candidate syntheses .

Patent-protected synthesis Imidazopyrazines Kinase inhibitor intermediates

Optimal Procurement Scenarios for 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic Acid in Drug Discovery and Chemical Biology


Synthesis of Kinase Inhibitor Libraries Targeting the Imidazo[1,2-a]pyrazine Chemotype

When constructing focused libraries of imidazo[1,2-a]pyrazine-based kinase inhibitors, the target compound provides a direct, high-yielding entry point as demonstrated in US9187497B2 [1]. The 92% isolated yield of the target compound from the cyano precursor (cf. Section 3, Evidence 1) ensures cost-effective access to multi-gram quantities of this key intermediate for parallel synthesis .

PROTAC Linker Design Requiring a 3-Methylbenzoic Acid Handle for Modulating Linker Geometry and Cellular Permeability

The 3-methyl substituent on the benzoic acid ring introduces a steric and electronic perturbation that can fine-tune the conformation of PROTAC linkers. This feature is absent from the des-methyl analog (CAS 162046-66-4) . The higher commercial purity (≥97–98%) of the target compound reduces the formation of linker dimers and other side products during PROTAC assembly .

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns Targeting CNS-Penetrant Kinase Inhibitors

The distinct molecular weight (320.4 g/mol) and lipophilicity of the target compound, as compared to the des-methyl (306.36 g/mol) and 3-fluoro (324.35 g/mol) analogs, place it in an optimal physicochemical window for CNS drug discovery . Its use as a fragment-sized building block allows for rapid SAR exploration around the 3-position of the benzoic acid ring.

GMP-Ready Intermediate Sourcing for Preclinical Candidate Scale-Up

The availability of the target compound at ≥98% purity from vendors operating under ISO-certified quality management systems (e.g., MolCore) makes it a preferred starting material for scale-up to preclinical batches. The documented synthetic route with a 92% yield facilitates process transfer and regulatory filing for early-phase development.

Quote Request

Request a Quote for 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.